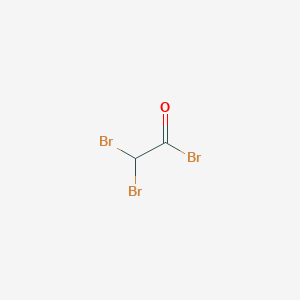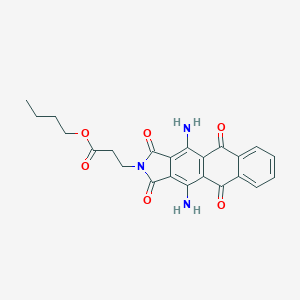
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a member of the isoindole family of compounds, which are known for their biological activity.
Wirkmechanismus
The mechanism of action of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been reported to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has been reported to have anti-viral activity against the hepatitis C virus. It has also been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester for lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and oxidative stress-related diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to improve its yield and purity.
Synthesemethoden
The synthesis method of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester involves the reaction of 2,3-diaminonaphthalene with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with butyl chloroformate to form the butyl ester of the compound. This method has been reported in a research article published in the journal Organic Letters.
Wissenschaftliche Forschungsanwendungen
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been studied for its potential medicinal properties. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, it was reported that this compound exhibited potent anti-cancer activity against human leukemia cells. Another research article published in the journal European Journal of Medicinal Chemistry reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
10110-15-3 |
|---|---|
Produktname |
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester |
Molekularformel |
C23H21N3O6 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
butyl 3-(4,11-diamino-1,3,5,10-tetraoxonaphtho[2,3-f]isoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-10-32-13(27)8-9-26-22(30)16-17(23(26)31)19(25)15-14(18(16)24)20(28)11-6-4-5-7-12(11)21(15)29/h4-7H,2-3,8-10,24-25H2,1H3 |
InChI-Schlüssel |
PUBJEJTZWACRIX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Kanonische SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Andere CAS-Nummern |
10110-15-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



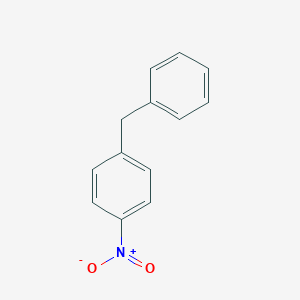
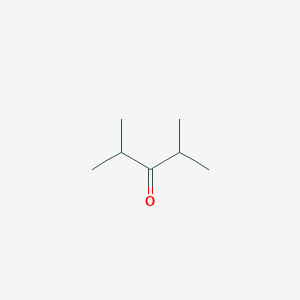
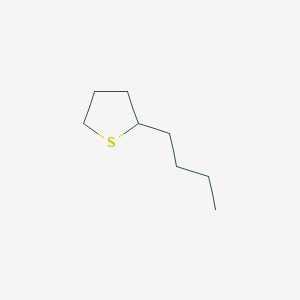
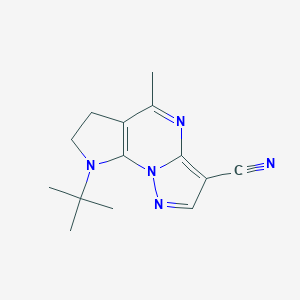
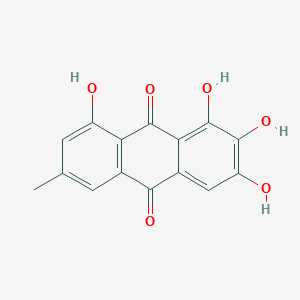
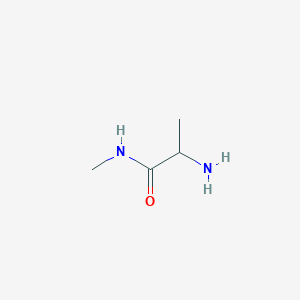
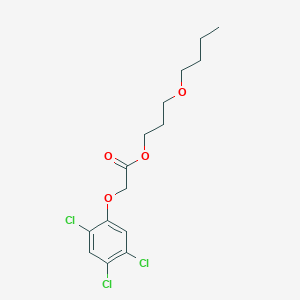
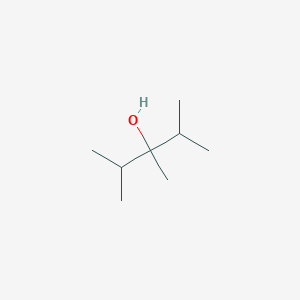
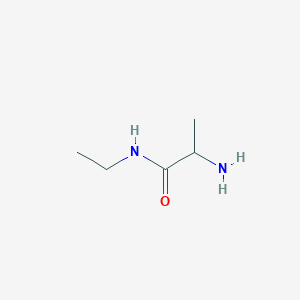
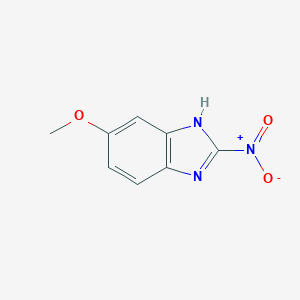
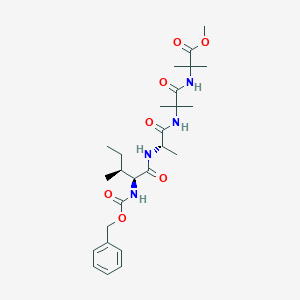
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
